6,9-Diazaspiro[4.5]decan-10-one hydrochloride
Overview
Description
6,9-Diazaspiro[4.5]decan-10-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diazaspiro[4.5]decan-10-one hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of linear precursors followed by the introduction of nitrogen atoms to form the spirocyclic structure. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6,9-Diazaspiro[4.5]decan-10-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research and development.
Scientific Research Applications
6,9-Diazaspiro[4.5]decan-10-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in the development of bioactive molecules and the investigation of biological processes.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 6,9-Diazaspiro[4.5]decan-10-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific reactions it undergoes.
Comparison with Similar Compounds
6,9-Diazaspiro[4.5]decan-10-one hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride: This compound has a similar spirocyclic structure but differs in the presence of an oxygen atom.
Other spirocyclic compounds: These compounds share the spirocyclic framework but may have different substituents or functional groups.
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-10-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(3-1-2-4-8)10-6-5-9-7;/h10H,1-6H2,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYAFCKOMMXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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